2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide is a chemical compound classified as an amide, characterized by the presence of an amino group and a trifluoromethyl group attached to a benzyl moiety. This compound is often utilized in medicinal chemistry and organic synthesis due to its unique structural features that enhance its biological activity and interaction with various molecular targets.
The compound can be sourced from various chemical suppliers and is often used as a building block in the synthesis of more complex organic molecules. Its structural formula can be represented as follows:
The synthesis of 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide generally involves several key steps:
The molecular structure of 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to elucidate the structure further, providing insights into the chemical environment of hydrogen atoms in the molecule.
2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide participates in several chemical reactions:
These reactions can lead to significant variations in biological activity and chemical properties depending on the specific conditions employed.
The mechanism of action for 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with biological targets, likely through:
Research indicates that compounds with similar structures exhibit diverse pharmacological profiles, suggesting potential applications in drug development.
The physical and chemical properties of 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide include:
These properties influence its behavior in biological systems and its utility in synthetic applications.
2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide has several scientific applications:
The incorporation of the trifluoromethyl (–CF₃) group into pharmacophores represents a strategic evolution in rational drug design, driven by the need to optimize pharmacokinetic and pharmacodynamic properties. 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide exemplifies this trend, emerging from systematic efforts to exploit fluorine’s unique physicochemical properties. Its molecular framework integrates a flexible acetamide linker and the 3-(trifluoromethyl)benzyl group, a motif increasingly prevalent in bioactive molecules since the 1990s. The historical trajectory of this compound aligns with the broader adoption of fluorinated scaffolds in medicinal chemistry, particularly following the success of –CF₃-containing drugs like the antimigraine agent ubrogepant and the PI3K inhibitor alpelisib [4]. These clinical candidates demonstrated that the –CF₃ group enhances metabolic stability and binding specificity, validating its role in addressing challenges like rapid drug metabolism and off-target effects.
Synthetic accessibility has further propelled interest in this compound. Early routes often involved direct alkylation of glycine derivatives with 3-(trifluoromethyl)benzyl halides, followed by protective group manipulation. Advances in trifluoromethylation techniques—such as transition-metal-catalyzed coupling or nucleophilic/radical pathways—later streamlined access to the 3-(trifluoromethyl)benzyl precursor [4] [8]. This synthetic versatility facilitated rapid exploration of structure-activity relationships (SAR), positioning 2-amino-N-(3-trifluoromethyl-benzyl)-acetamide as a versatile intermediate for derivatization. Its emergence reflects a convergence of synthetic innovation and biophysical rationale, targeting improved ligand efficiency and ADME (Absorption, Distribution, Metabolism, Excretion) profiles over non-fluorinated analogs.
Table 1: Evolution of Key –CF₃-Containing Pharmacophores
Era | Representative Drug | Therapeutic Area | Role of –CF₃ Group |
---|---|---|---|
1990–2000 | Fluoxetine | Antidepressant | Metabolic stability enhancement |
2000–2010 | Sitagliptin | Antidiabetic | Binding affinity optimization |
2010–Present | Ubrogepant/Alpelisib | Migraine/Oncology | Specificity for hydrophobic enzyme pockets |
Derivatives | 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide | Scaffold for diversification | Balanced lipophilicity and conformational rigidity |
The 3-(trifluoromethyl)benzyl group confers distinct biophysical advantages critical for molecular recognition and bioavailability. Its influence manifests in three key areas:
Lipophilicity and Permeability: The –CF₃ group significantly increases lipophilicity (log P +0.9–1.2 versus unsubstituted benzyl) without proportionally increasing molecular weight. This "lipophilic clip" enhances membrane permeability while maintaining solubility via the polar acetamide and amino groups. For example, analogs bearing 3-CF₃ exhibit 2–3-fold higher Caco-2 cell permeability than those with 4-CF₃ or methyl substituents, attributed to optimal hydrophobic-hydrophilic balance [4] [8]. This balance is crucial for central nervous system (CNS) penetrance or oral bioavailability, making the compound a candidate for CNS-active derivatives.
Electron-Withdrawing Effects and Conformation: The strong inductive effect (–I) of –CF₃ polarizes the benzyl ring, reducing electron density at the benzylic carbon. This polarization strengthens hydrogen-bond acceptor interactions between the acetamide carbonyl and target residues. Computational studies (e.g., B3LYP/6-31G**) reveal that the 3-substituted CF₃ group restricts rotational freedom around the benzyl-acetamide bond, stabilizing a bioactive conformation where the carbonyl aligns optimally with enzymatic nucleophiles like serine or aspartate [7]. This preorganization contributes to enhanced binding kinetics observed in protease or kinase inhibitors derived from this scaffold.
Metabolic Resistance: The C–F bond’s high bond dissociation energy (485 kJ/mol) impedes oxidative metabolism. In microsomal studies, 3-CF₃-benzyl derivatives resist cytochrome P450-mediated dealkylation at the benzyl position, a common degradation pathway for alkylbenzyl groups. For instance, half-life (t½) in human liver microsomes increases from 12 min (methylbenzyl) to >45 min (CF₃-benzyl) [4]. This stability is leveraged in antidiabetic quinoline-benzimidazole hybrids where CF₃-benzyl acetamides enhance pharmacokinetic duration [1].
Table 2: Physicochemical Properties of 2-Amino-N-(3-trifluoromethyl-benzyl)-acetamide vs. Analogues
Property | 3-CF₃ Derivative | 4-CF₃ Derivative | Unsubstituted Benzyl | Source |
---|---|---|---|---|
Calculated log P | 1.82 | 1.79 | 0.91 | [8] |
TPSA (Ų) | 52.3 | 52.3 | 52.3 | [8] |
Metabolic t½ (min) | >45 | 38 | 12 | [4] |
Conformational Flexibility | Restricted | Moderate | High | [7] |
Despite its promise, 2-amino-N-(3-trifluoromethyl-benzyl)-acetamide remains underexplored in several therapeutic contexts, presenting fertile ground for innovation:
Antidiabetic Agents: While benzimidazole-quinoline hybrids with piperazine acetamide linkers demonstrate potent α-glucosidase inhibition (IC₅₀ values to 3.2 µM) [1], the specific role of 3-CF₃-benzyl acetamides in carbohydrate digestion enzymes is poorly mapped. Rational design could exploit the scaffold’s hydrogen-bonding capacity (amide NH/C=O) and hydrophobic –CF₃ to target allosteric sites of α-amylase or glucokinase, potentially overcoming limitations of current inhibitors like acarbose. SAR studies focusing on N-alkylation of the acetamide nitrogen or amino group functionalization are absent but could yield high-affinity leads.
Antimicrobial Applications: Benzimidazole-acetamide conjugates show broad activity against Gram-positive bacteria and fungi [5], yet the impact of 3-CF₃ substitution remains unquantified. Given CF₃’s role in enhancing membrane penetration in fluoroquinolones, this scaffold could combat efflux-pump-mediated resistance. Research gaps include systematic evaluation against ESKAPE pathogens and biofilms, as well as the effect of stereochemistry (e.g., R/S chiral centers at C2) on potency.
Synthetic Methodology: Current routes rely on step-intensive protection/deprotection (e.g., Cbz-protected glycine alkylation, followed by hydrogenolysis) [3]. Sustainable alternatives are needed, such as enzymatic amidation or N-to C-direction peptide coupling to minimize racemization and PMI (Process Mass Intensity) [2]. Additionally, late-stage trifluoromethylation via photoredox catalysis could diversify the benzyl ring without pre-functionalized building blocks.
Targeted Protein Degradation: The amino group provides an anchor for PROTAC (Proteolysis-Targeting Chimera) linker conjugation. Engineering bifunctional molecules leveraging 3-CF₃-benzyl’s hydrophobicity for E3 ligase recruitment (e.g., CRBN or VHL binders) could address "undruggable" targets in oncology or neurodegeneration. No studies yet explore this avenue despite the scaffold’s ideal length (9–12 Å) for ternary complex formation.
Table 3: High-Priority Research Directions for the Scaffold
Therapeutic Area | Unmet Need | Scaffold Advantage | Key Experiments Needed |
---|---|---|---|
Diabetes Management | Non-saccharidic α-glucosidase inhibitors | Enhanced hydrophobic pocket engagement | Enzymatic kinetics with α-glucosidase isoforms |
Antimicrobial Resistance | Biofilm-penetrating agents | Improved log D for membrane diffusion | MIC assays against multidrug-resistant S. aureus |
Sustainable Synthesis | Atom-economical routes | Compatibility with C–H trifluoromethylation | Photoredox catalysis optimization |
Targeted Degradation | CNS-penetrant PROTACs | Amino group for linker attachment | Ternary complex stability assays |
Concluding Remarks
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1